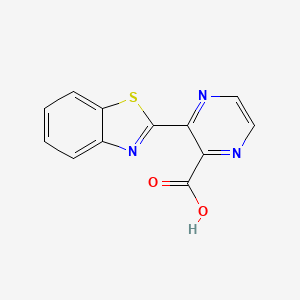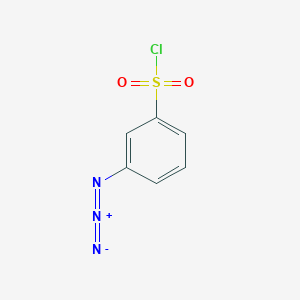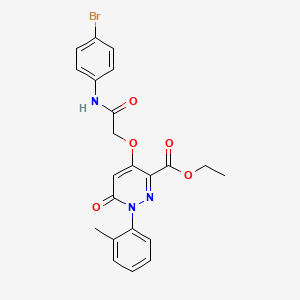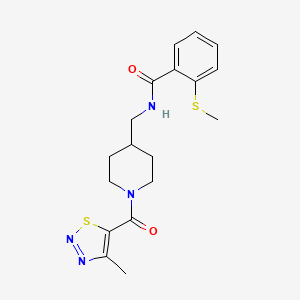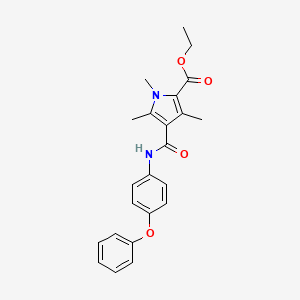
ethyl 1,3,5-trimethyl-4-((4-phenoxyphenyl)carbamoyl)-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1,3,5-trimethyl-4-((4-phenoxyphenyl)carbamoyl)-1H-pyrrole-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyrrole family and is commonly known as "ETP". The purpose of
Mecanismo De Acción
The mechanism of action of ETP is not fully understood. However, it has been proposed that ETP exerts its biological activity by inhibiting the activity of various enzymes such as cyclooxygenase-2 (COX-2) and topoisomerase II.
Biochemical and Physiological Effects:
ETP has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that ETP inhibits the proliferation of cancer cells, induces apoptosis, and reduces the production of pro-inflammatory cytokines. In vivo studies have demonstrated that ETP exhibits anti-inflammatory activity, reduces the severity of colitis, and inhibits the growth of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of ETP is its versatility in terms of its potential applications. ETP can be easily modified to introduce various functional groups that can impart specific properties to the compound. However, one of the limitations of ETP is its low solubility in water, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on ETP. One of the potential areas of research is the development of new synthetic methods for ETP that can improve the yield and purity of the compound. Another area of research is the investigation of the structure-activity relationship of ETP to identify the key structural features that are responsible for its biological activity. Furthermore, the development of new ETP-based materials for various applications such as organic electronics and drug delivery is also an area of interest.
Métodos De Síntesis
The synthesis of ETP involves the reaction of 1,3,5-trimethylpyrrole-2-carboxylic acid with ethyl chloroformate, followed by the reaction of the resulting ethyl ester with 4-phenoxyaniline in the presence of a base. The final step involves the reaction of the obtained intermediate with 4-(dimethylamino)pyridine and N,N'-dicyclohexylcarbodiimide to form ETP.
Aplicaciones Científicas De Investigación
ETP has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, ETP has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. In material science, ETP has been used as a building block for the synthesis of various functional materials such as liquid crystals, organic semiconductors, and polymers. In organic electronics, ETP has been utilized as a hole-transport material in organic solar cells and light-emitting diodes.
Propiedades
IUPAC Name |
ethyl 1,3,5-trimethyl-4-[(4-phenoxyphenyl)carbamoyl]pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-5-28-23(27)21-15(2)20(16(3)25(21)4)22(26)24-17-11-13-19(14-12-17)29-18-9-7-6-8-10-18/h6-14H,5H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZOPGJIXZZQEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1C)C)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1,3,5-trimethyl-4-((4-phenoxyphenyl)carbamoyl)-1H-pyrrole-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-1-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2644931.png)
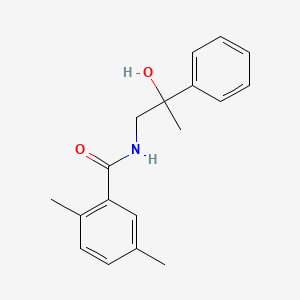
![2-[2-(4-Methoxyanilino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B2644934.png)
![3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B2644935.png)
![2-[(4-propoxybenzyl)thio]-1H-benzimidazole](/img/structure/B2644937.png)
![4-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2644940.png)

